molecular formula C30H50O5 B1151822 Aglinin A CAS No. 246868-97-3

Aglinin A

Cat. No.: B1151822
CAS No.: 246868-97-3
M. Wt: 490.7 g/mol
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Mechanism of Action

Target of Action

Aglinin A, a compound found in plants of the Meliaceae family , primarily targets the arginine metabolic pathways . Arginine has been selected as a node for the regulation of immune responses over the course of the evolution of the immune system . It serves as a substrate for distinct metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology .

Mode of Action

NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

Biochemical Pathways

This compound affects the arginine metabolic pathways . Arginine serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, arginine is a key substrate for ammonia detoxification via the urea cycle . Arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and, most notably, immunity .

Pharmacokinetics

The absorption, distribution, metabolism, and elimination (adme) are the fundamental functional phenomena of a drug while in motion in a living system

Result of Action

The result of this compound’s action is primarily seen in its effects on immune responses. An appropriate supply of arginine, the primary target of this compound, has long been associated with the improvement of immune responses . It can dictate divergent pro-inflammatory or anti-inflammatory immune outcomes .

Action Environment

This compound is a natural product found in plants of the Meliaceae family . The environment in which this compound acts can influence its action, efficacy, and stability.

Chemical Reactions Analysis

Types of Reactions: Aglinin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels.

Major Products Formed: The major products formed from the reactions of this compound include its epimers and other derivatives with enhanced biological activities . These products are often studied for their potential therapeutic applications.

Properties

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,26-,27+,28+,29-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPZDJKEZVYWGA-KWGMKSPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aglinin A
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Aglinin A
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Aglinin A
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Reactant of Route 6
Aglinin A
Customer
Q & A

Q1: What biological activities have been reported for Aglinin A?

A1: this compound has shown moderate cytotoxic activity against small cell lung cancer (NCI-H187), epidermoid carcinoma (KB), and breast cancer (BC) cell lines []. Additionally, it has displayed antifungal activity against phytopathogens like Phytophthora botryosa, Phytophthora palmivora, and Rigidoporus microporus [].

Q2: From which natural sources can this compound be isolated?

A2: this compound has been isolated from various plant species belonging to the Meliaceae family. Some examples include the fruits and leaves of Aglaia erythrosperma [], the seeds of Aglaia forbesii [], and the bark of Aglaia smithii [].

Q3: What is the chemical structure of this compound?

A3: this compound is a dammarane triterpenoid with a g-lactone ring linked to the D-ring of a 3,4-secodammarane skeleton. It exists as a mixture of two C24-epimers, 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid [].

Q4: Are there any spectroscopic data available to characterize this compound?

A4: Yes, the resolution of this compound epimers and their absolute configurations have been achieved through an acetonide reaction. The 13C NMR assignments for both 24R-Aglinin A and 24S-Aglinin A have been established based on the analysis of their 13C NMR differences induced by γ-gauche or steric effects [].

Q5: Has the structure-activity relationship (SAR) of this compound been investigated?

A5: While specific SAR studies on this compound modifications and their impact on activity are not explicitly mentioned in the provided abstracts, the isolation of structurally related compounds like isoeichlerialactone and methyl isoeichlerialactone from Aglaia forbesii seeds, along with their antifungal activities, suggests that the structure of these dammarane triterpenoids plays a role in their biological profiles []. Further research focusing on systematic structural modifications of this compound and evaluation of their bioactivities is needed to establish a comprehensive SAR profile.

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